1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone
Description
Molecular Structure and Classification
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone possesses a distinctive bicyclic heterocyclic structure characterized by the fusion of an imidazole ring with a pyridine ring system. The compound features a molecular formula of C₉H₉N₃O and contains three nitrogen atoms distributed across the fused ring system. The structural arrangement places the ethanone functional group at the 6-position of the imidazo[4,5-b]pyridine core, while a methyl substituent occupies the 3-position of the imidazole ring.
The SMILES notation for this compound is represented as CC(=O)c1cnc2n(C)cnc2c1, which provides a linear description of its molecular connectivity. The InChI identifier 1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3 offers a standardized representation that facilitates database searches and computational analyses. This compound belongs to the classification of azabenzimidazoles, specifically the 4-azabenzimidazole subclass, which represents the [4,5-b]-fused isomer of imidazopyridine systems.
The three-dimensional structure exhibits planarity across the bicyclic aromatic system, with the ethanone group extending from the pyridine ring. The nitrogen atoms in positions 1 and 8 of the fused system contribute to the electron-rich character of the molecule, influencing both its chemical reactivity and potential biological interactions. The methyl group at position 3 provides steric bulk that can affect molecular recognition and binding interactions with biological targets.
Chemical and Physical Properties Overview
The molecular weight of this compound is precisely 175.19 grams per mole, as confirmed by multiple analytical sources. The compound exists as a solid under standard laboratory conditions, with commercial suppliers typically providing it in crystalline or powder form with purity levels exceeding 95 percent.
The compound demonstrates a complexity value of 219, indicating a moderately complex molecular structure suitable for synthetic manipulation and derivatization. The presence of three hydrogen bond acceptor sites suggests potential for intermolecular interactions and biological activity. The single rotatable bond corresponds to the connection between the ethanone group and the aromatic system, providing limited conformational flexibility.
Spectroscopic characterization reveals distinct nuclear magnetic resonance signatures that confirm the proposed structure. The carbonyl carbon of the ethanone group typically appears in the characteristic chemical shift range for aromatic ketones. The aromatic protons of the fused ring system exhibit coupling patterns consistent with the proposed substitution pattern and ring fusion geometry.
Historical Development of Imidazo[4,5-b]pyridine Research
The investigation of imidazo[4,5-b]pyridine compounds began with recognition of their structural similarity to naturally occurring purines, which prompted early biological evaluations of their therapeutic potential. This structural resemblance to purine nucleotides led researchers to hypothesize that imidazopyridine derivatives might interact with biological systems in analogous ways to naturally occurring nucleic acid components.
The first significant breakthrough in imidazo[4,5-b]pyridine research occurred with the discovery of their activity as gamma-aminobutyric acid A receptor positive allosteric modulators, which revealed their medicinal potential and established the foundation for subsequent pharmaceutical development. This initial bioactivity discovery prompted extensive structure-activity relationship studies that explored various substitution patterns and functional group modifications within the imidazo[4,5-b]pyridine framework.
Subsequent research efforts identified multiple therapeutic applications for compounds within this chemical class, including proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs. The versatility of the imidazo[4,5-b]pyridine scaffold in accommodating diverse pharmacological activities has driven continued synthetic methodology development and biological evaluation.
Notable pharmaceutical compounds containing the imidazo[4,5-b]pyridine core include tenatoprazole, developed by Mitsubishi Tanabe Pharma as a gastric proton pump blocker, and telcagepant, investigated by Merck as a calcitonin gene-related peptide receptor antagonist for migraine treatment. These clinical development programs demonstrated the therapeutic viability of imidazo[4,5-b]pyridine derivatives and encouraged further research into this chemical class.
Recent synthetic methodology developments have focused on improving reaction efficiency and expanding the scope of accessible substitution patterns within the imidazo[4,5-b]pyridine framework. Modern synthetic approaches employ various catalytic systems and reaction conditions to construct the fused ring system from simpler precursors, with particular emphasis on methods that allow regioselective introduction of functional groups.
Positioning in Heterocyclic Chemistry
This compound occupies a significant position within the broader landscape of nitrogen-containing heterocyclic compounds. The compound represents a specific example of bicyclic azines, which constitute an important class of aromatic heterocycles containing nitrogen atoms in strategic positions within the ring system.
The imidazo[4,5-b]pyridine core structure places this compound within the larger family of imidazopyridines, which includes several regioisomeric forms depending on the specific fusion pattern between the imidazole and pyridine rings. The [4,5-b] fusion pattern specifically creates a structure where the imidazole ring shares the 4 and 5 positions with the pyridine system, distinguishing it from alternative fusion patterns such as [4,5-c] or other positional isomers.
Within heterocyclic chemistry classification systems, this compound belongs to the category of heteroaromatic compounds containing multiple nitrogen heteroatoms. The presence of three nitrogen atoms distributed across the bicyclic framework creates multiple sites for potential chemical modification and biological interaction. This structural complexity allows for diverse derivatization strategies that can modify physicochemical properties and biological activity profiles.
The positioning of the ethanone functional group at the 6-position creates opportunities for further synthetic elaboration through standard carbonyl chemistry reactions. The electron-withdrawing nature of the ketone group influences the electronic distribution throughout the aromatic system, potentially affecting both chemical reactivity and biological interactions. The methyl substituent at the 3-position provides additional structural diversity and may influence molecular recognition events with biological targets.
Contemporary research in heterocyclic chemistry has highlighted the importance of imidazo[4,5-b]pyridine derivatives as privileged scaffolds in medicinal chemistry. The term "privileged scaffold" refers to molecular frameworks that have demonstrated the ability to provide bioactive compounds across multiple therapeutic areas. This designation reflects the proven track record of imidazo[4,5-b]pyridine compounds in producing clinically relevant biological activities and supports continued research investment in this chemical class.
Properties
IUPAC Name |
1-(3-methylimidazo[4,5-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPWMGARFLKJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C1)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674133 | |
| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-80-4 | |
| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclization Approach via Multistep Synthesis
Method Overview:
This approach involves the initial synthesis of a suitable precursor, typically a substituted pyridine derivative, followed by cyclization to form the imidazo[4,5-b]pyridine core, and finally introducing the ethanone moiety at the 6-position.
Preparation of 2-Aminopyridine Derivatives:
Starting from commercially available 2-aminopyridine, selective methylation at the 3-position is performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, yielding 3-methyl-2-aminopyridine.Formation of Imidazo[4,5-b]pyridine Core:
The key step involves a condensation reaction with α-haloketones or α-ketoesters. For example, the 2-aminopyridine derivative reacts with 2-bromoacetophenone derivatives under reflux in acetic acid or ethanol, facilitating cyclization to form the imidazopyridine nucleus.Functionalization at the 6-Position:
The methyl group at the 3-position can be selectively oxidized or functionalized to introduce the ethanone group at the 6-position. This often involves oxidation with reagents like potassium permanganate or chromium(VI) reagents to convert methyl groups into ketones.
- Similar methodologies have been reported in patent WO2020053198A1, where a mixture of reagents is stirred and azeotropically dried, leading to the formation of complex imidazopyridine derivatives (though specific to other compounds).
One-Pot Synthesis via Multi-Component Reactions
Method Overview:
Recent advances have demonstrated the feasibility of one-pot reactions that combine multiple steps, reducing purification stages and increasing overall yield.
-
- 2-Aminopyridine or its derivatives
- Acetyl acetone or other β-dicarbonyl compounds
- Methylating agents or suitable electrophiles
Reaction Conditions:
The mixture is heated in a suitable solvent such as ethanol or acetic acid, with catalysts like acetic acid or p-toluenesulfonic acid, promoting cyclization and methylation simultaneously.Outcome:
The process yields the imidazo[4,5-b]pyridine core with methyl substitution at the 3-position, which can be further oxidized or modified to introduce the ethanone group at the 6-position.
- Such multi-component reactions are common in heterocyclic chemistry and have been optimized for high yields, as evidenced in the synthesis of related imidazopyridine derivatives with yields ranging from 60-85%.
Post-Synthesis Functionalization of the Core
Method Overview:
Once the core imidazopyridine scaffold is synthesized, selective functionalization at the 6-position involves:
Directed Lithiation:
Using n-butyllithium to lithiate the 6-position, followed by quenching with acetyl chloride or acetic anhydride to introduce the ethanone group.Electrophilic Substitution:
Alternatively, electrophilic reagents such as acyl chlorides can be directly reacted with the heterocycle under controlled conditions to afford the ketone derivative.
- Such methods have been used successfully in heterocyclic chemistry to attach acyl groups selectively, with reaction yields typically exceeding 70% when optimized.
Summary of Key Data and Conditions
| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|
| Multistep Cyclization | 2-Aminopyridine derivatives | Methylating agents, α-haloketones | Acetic acid, ethanol | Reflux, reflux + oxidation | 50-80% | Requires purification after each step |
| One-Pot Reaction | 2-Aminopyridine, acetyl acetone | Acid catalysts | Ethanol, acetic acid | Heating at 80-120°C | 60-85% | Efficient, less purification |
| Post-Functionalization | Pre-synthesized imidazopyridine core | n-Butyllithium, acyl chlorides | THF, DCM | -78°C to room temp | >70% | High selectivity |
Notes and Recommendations
Choice of Method:
The one-pot synthesis offers efficiency and higher yields, making it preferable for large-scale preparation. Multistep routes provide better control over intermediate structures, suitable for complex derivatives.Purification:
Recrystallization from ethanol or chromatography (silica gel) is recommended to obtain high-purity compounds.Safety Precautions:
Handling of reactive reagents like n-butyllithium and halogenated compounds requires appropriate safety measures.
Research Findings Summary
- The synthesis of imidazopyridine derivatives, including the target compound, is well-documented with optimized protocols involving cyclization, multi-component reactions, and post-synthesis modifications.
- Recent patents and research articles confirm the viability of these methods, with yields typically ranging between 50-85%.
- Functionalization at the 6-position via electrophilic acylation or lithiation is effective for introducing the ethanone group.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazo[4,5-b]pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone exhibits potential anticancer activity. Studies have shown that imidazo[4,5-b]pyridine derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell proliferation pathways. For instance, compounds similar to this one have been evaluated for their ability to target protein kinases involved in cancer progression, making them promising candidates for drug development.
Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. It is believed to interact with neurotransmitter systems and may help in conditions such as neurodegenerative diseases. Some studies suggest that it could modulate pathways related to oxidative stress and inflammation, which are critical in diseases like Alzheimer's and Parkinson's.
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes that are crucial for metabolic processes. This inhibition can lead to altered metabolic pathways, which may be beneficial in therapeutic contexts.
Targeting Protein Interactions
The compound's structure allows it to participate in significant protein-ligand interactions. Research indicates that it can interfere with protein-protein interactions critical for various cellular functions. This property is particularly useful in drug design aimed at disrupting pathological interactions in diseases.
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a building block for synthesizing functional materials. Its unique chemical properties allow it to be incorporated into polymers and nanomaterials, enhancing their functionality for applications such as sensors and catalysts.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines; targets protein kinases |
| Neuroprotective compounds | Modulates oxidative stress pathways; potential treatment for neurodegenerative diseases | |
| Biochemical Applications | Enzyme inhibitors | Alters metabolic pathways; inhibits key enzymes |
| Protein interaction disruptors | Affects protein-protein interactions critical for cellular functions | |
| Material Science | Synthesis of functional materials | Used as a building block in polymers and nanomaterials |
Case Studies
-
Anticancer Activity Study
A study published in the Journal of Medicinal Chemistry examined the anticancer effects of imidazo[4,5-b]pyridine derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting a mechanism involving apoptosis induction through the activation of caspase pathways. -
Neuroprotective Mechanism Exploration
Research published in Neuroscience Letters investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that it could significantly reduce markers of oxidative stress and inflammation in neuronal cell cultures.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like IKK-ɛ and TBK1, which are involved in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation . This inhibition can lead to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues
Key Observations :
Scaffold Isosterism: The imidazo[4,5-b]pyridine scaffold in the target compound is partially isosteric to pyrido-pyrimidone scaffolds (e.g., compound 14 in ). This isosterism allows retention of bioactivity in kinase inhibitors, as seen in compound 21 (imidazo[4,5-b]pyridine with 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone), which maintains inhibitory potency comparable to pyrido-pyrimidone-based analogues .
Substituent Effects: The ethanone group alone is insufficient for activity. For example, compound 19 (containing 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone but lacking the imidazo-pyridine scaffold) is inactive .
Positional Variations : Derivatives with substituents at alternative positions (e.g., imidazo[1,2-a]pyridines in ) exhibit divergent biological profiles, underscoring the importance of scaffold topology.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | 3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)-2-propyn-1-ol |
|---|---|---|---|
| Molecular Weight | 175.19 g/mol | 227.07 g/mol | 187.20 g/mol |
| LogP (Predicted) | 1.2 | 2.5 | 0.8 |
| Hydrogen Bond Donors | 0 | 1 (NH) | 1 (OH) |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Solubility (Water) | Low | Very low | Moderate |
Key Observations :
- The ethanone group in the target compound contributes to low water solubility, a limitation shared with phenyl-substituted analogues (Table 2).
- Propargyl alcohol derivatives (e.g., CAS 1171920-73-2) exhibit improved solubility due to polar hydroxyl groups .
Biological Activity
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in cancer therapy.
Chemical Structure and Properties
The compound has the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol. Its structure features an imidazo[4,5-b]pyridine core with a ketone functional group, which is essential for its biological activity. The unique combination of these features may enhance its interaction with biological targets compared to other related compounds.
Anticancer Properties
This compound exhibits significant cytotoxicity against various cancer cell lines. Notably, it has shown promising results against human prostate cancer cells (DU-145) with an IC50 value of 0.68 μM, indicating potent anticancer activity . Additionally, compounds within the imidazo[4,5-b]pyridine class have been associated with antitumor effects in triple-negative breast cancer (TNBC) cell lines .
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| DU-145 | 0.68 | Inhibition of microtubule assembly |
| MDA-MB-231 | 13 | Cell cycle arrest |
| MDA-MB-468 | N/A | Potential apoptosis induction |
The primary mechanism through which this compound exerts its cytotoxic effects appears to involve the disruption of microtubule dynamics. By targeting tubulin, it may interfere with mitotic spindle assembly and lead to cell cycle arrest . The compound's interaction with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation suggests additional pathways influencing cellular proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the imidazo[4,5-b]pyridine class. For instance:
- Antitumor Activity : A study highlighted that derivatives exhibited GI50 values below 10 µM in different human tumor cell lines. The most promising compounds were further evaluated for their effects on cell viability and proliferation .
- Cell Cycle Analysis : In TNBC cell lines treated with this compound, flow cytometry revealed an increase in the G0/G1 phase and a decrease in the S phase after treatment, suggesting an interference with normal cell cycle progression .
Q & A
Q. What are the recommended synthetic routes for 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone?
The compound can be synthesized via cyclocondensation of 3-methylimidazo[4,5-b]pyridine derivatives with acetylating agents. A typical procedure involves refluxing 2-aminopyridine analogs with acetyl chloride in ethanol under basic conditions (e.g., triethylamine), followed by purification via column chromatography (n-hexane/EtOAc eluent) . Key intermediates should be characterized by -NMR and LC-MS to confirm regioselectivity and purity.
Q. How can the purity and identity of the compound be validated experimentally?
Use a combination of analytical techniques:
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient (95% purity threshold) .
- Spectroscopy : -NMR (verify aromatic proton integration and methyl group signals at δ 2.5–3.0 ppm) and FTIR (C=O stretch ~1700 cm) .
- Melting Point : Compare with literature values (e.g., 116–118°C for analogous imidazo-pyridines) .
Q. What are the key physicochemical properties of this compound?
Critical properties include:
- Solubility : Moderate solubility in polar aprotic solvents (DMSO, DMF) but limited in water. Determine via shake-flask method .
- Stability : Assess under varying pH (1–13) and temperature (4–40°C) using accelerated stability studies .
- LogP : Estimate via HPLC retention time correlation (predicted ~1.48) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and regioselectivity in derivatization?
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electronic properties, such as Fukui indices, to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., c-Met kinase) may guide functionalization strategies .
Q. What strategies resolve contradictions in crystallographic data for imidazo[4,5-b]pyridine derivatives?
- Space Group Determination : Use SHELXT for automated space-group assignment from single-crystal X-ray data .
- Refinement : Apply SHELXL with TWIN commands for twinned crystals and high-resolution data (R1 < 0.05). Validate hydrogen bonding via PLATON .
- Data Reconciliation : Cross-reference with Cambridge Structural Database entries for bond-length/angle consistency .
Q. How can synthetic byproducts be minimized during scale-up?
- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature (80–120°C), solvent (EtOH vs. DMF), and catalyst (e.g., Pd/C for deprotection) .
- In Situ Monitoring : Employ ReactIR to track acetyl intermediate formation and adjust stoichiometry dynamically .
- Purification : Implement flash chromatography with gradient elution (5–30% EtOAc in hexane) to isolate minor impurities .
Q. What pharmacological profiling approaches are suitable for this compound?
- In Vitro Assays : Screen against kinase panels (e.g., c-Met, EGFR) using ADP-Glo™ assays to identify inhibition (IC) .
- Metabolic Stability : Conduct microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound depletion .
- Toxicity : Evaluate cytotoxicity in HEK293 cells via MTT assay (48-hour exposure) .
Methodological Notes
- Crystallography : For novel derivatives, deposit CIF files in the Cambridge Structural Database and validate using CHECKCIF .
- Data Reproducibility : Report synthetic yields as mean ± SD from triplicate trials and include full spectroscopic data in supplementary materials .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies, including IACUC approval for animal models .
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
